
1,2-Dichloro-4-(2-iodoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-(2-iodoethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with two chlorine atoms and one 2-iodoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(2-iodoethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and halogenation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and iodination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-4-(2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-(2-iodoethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of organic-inorganic hybrid materials, which have applications in electronics and photonics.
Medicinal Chemistry: It is explored for its potential use in the development of antiviral agents and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-dichloro-4-(2-iodoethyl)benzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles and electrophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorobenzene: A simpler compound with only two chlorine substituents.
4-(2-Iodoethyl)benzene: Contains only the 2-iodoethyl group without the chlorine substituents.
1,4-Dichlorobenzene: Another isomer with chlorine atoms in different positions on the benzene ring.
Uniqueness
1,2-Dichloro-4-(2-iodoethyl)benzene is unique due to the combination of chlorine and iodine substituents, which impart distinct reactivity and properties. This combination allows for a wider range of chemical reactions and applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
114686-64-5 |
|---|---|
Molekularformel |
C8H7Cl2I |
Molekulargewicht |
300.95 g/mol |
IUPAC-Name |
1,2-dichloro-4-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H7Cl2I/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4H2 |
InChI-Schlüssel |
VTVJJSDGNBDLJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCI)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


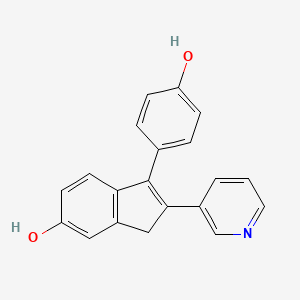
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
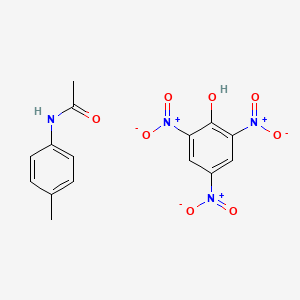
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
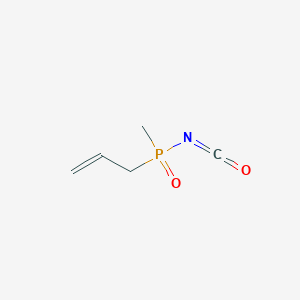
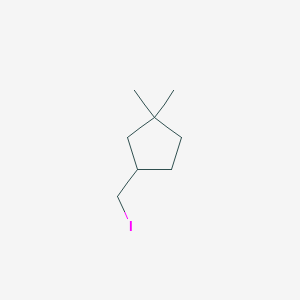
stannane](/img/structure/B14310872.png)
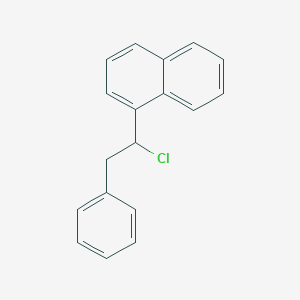

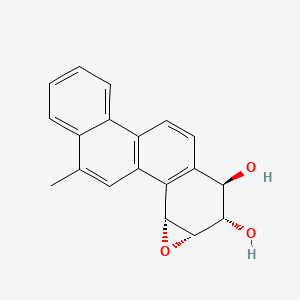
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)
